Boc-4-nitro-D-phenylalanine
Description
Significance as an Unnatural Amino Acid Building Block in Organic Synthesis
Boc-4-nitro-D-phenylalanine serves as a crucial building block in the synthesis of peptides, which are short chains of amino acids. chemimpex.com The "Boc" group protects the amino end of the molecule, preventing it from reacting while other chemical modifications are made. chemscene.com This controlled reactivity is essential for the stepwise construction of peptide chains with a specific sequence. chemscene.com
The presence of the nitro group on the phenyl ring provides an additional site for chemical modification. chemimpex.com This functional group can be transformed into other groups, allowing for the creation of a diverse range of molecules from a single starting material. This versatility is highly prized in organic synthesis, where the goal is often to create novel compounds with unique properties. chemimpex.com The use of unnatural amino acids like this compound allows for the synthesis of peptides and other molecules with enhanced stability, tailored biological activity, and novel structural features that are not possible with natural amino acids alone. enamine.net
Historical Context of Protected Amino Acid Derivatives in Medicinal Chemistry
The use of protected amino acid derivatives is a cornerstone of modern medicinal chemistry. acs.orgchemscene.com In the early days of peptide synthesis, uncontrolled reactions often led to a mixture of unwanted byproducts, making it difficult to obtain the desired molecule in a pure form. The introduction of protecting groups, such as the Boc group, revolutionized the field by enabling chemists to selectively protect and deprotect specific functional groups during a synthesis. chemscene.com
This level of control is particularly important in the development of peptide-based drugs. amerigoscientific.com Peptides are involved in a vast array of biological processes and have shown great promise as therapeutic agents. amerigoscientific.com However, natural peptides are often rapidly broken down by enzymes in the body. By incorporating unnatural amino acids like this compound, medicinal chemists can create peptide analogs that are more resistant to degradation, leading to drugs with improved efficacy and a longer duration of action. The development of dual-protected amino acid derivatives has also been explored in the search for new antitubercular agents. nih.gov
Scope and Current Research Trajectories of this compound Investigations
Current research involving this compound is focused on several key areas. One major avenue of investigation is its application in the synthesis of bioactive peptides and peptidomimetics. chemimpex.comchemimpex.com Researchers are exploring how the incorporation of this unnatural amino acid can influence the structure and function of peptides, with the aim of developing new drugs for a variety of diseases. chemimpex.comchemimpex.com
Another area of active research is the use of this compound in the development of novel biomaterials and in bioconjugation processes. chemimpex.comchemimpex.com The unique chemical properties of this compound make it suitable for attaching to other molecules or surfaces, which is useful for creating drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com Furthermore, the nitro group can be used as a handle for further chemical modifications, opening up possibilities for creating complex molecular architectures. chemimpex.com The market for related compounds like 4-Nitro-L-phenylalanine is projected to grow, indicating an increasing demand for such specialized amino acid derivatives in various fields. valuates.com
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | nih.gov |
| Molecular Formula | C14H18N2O6 | chemimpex.comnih.govchemical-suppliers.eupeptide.comadventchembio.com |
| Molecular Weight | 310.30 g/mol | chemimpex.comnih.govchemical-suppliers.eupeptide.comadventchembio.com |
| CAS Number | 61280-75-9 | chemimpex.comnih.govchemical-suppliers.eupeptide.com |
| Appearance | White to off-white powder | chemimpex.comchemical-suppliers.eu |
| Melting Point | 107-120 °C | chemimpex.comfishersci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQADBXCNQPHHY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Boc 4 Nitro D Phenylalanine
Stereoselective Synthesis and Chiral Control in Boc-4-nitro-D-phenylalanine Production
The synthesis of this compound requires careful control of stereochemistry to ensure the desired D-configuration is maintained throughout the process. This involves strategic nitration of the D-phenylalanine scaffold, effective protection of the amino group, and measures to prevent racemization.
Nitration Strategies for D-Phenylalanine Derivatives
The introduction of a nitro group onto the phenyl ring of D-phenylalanine is a key step in the synthesis of this compound. A common method involves the use of a "mixed acid," which is a solution of nitric acid in sulfuric acid. google.com This approach facilitates the formation of the nitronium ion (NO₂⁺), the active nitrating agent. google.com The reaction conditions, including the ratio of the nitrating agent to the phenylalanine substrate, are critical to avoid over-nitration and ensure the desired mono-nitrated product. google.com Typically, a slight excess of the nitrate (B79036) is used. google.com While this method is frequently employed, it can lead to the formation of isomeric byproducts, with nitration occurring at different positions on the aromatic ring. google.com To improve reaction efficiency and minimize byproducts like dimerization, alternative methods such as using a tubular reactor for the nitration of L-phenylalanine have been explored, which can lead to higher reaction rates. researchgate.net
| Reagent/Condition | Purpose | Reference |
| Nitric acid in sulfuric acid ("mixed acid") | Nitrating agent to introduce the nitro group onto the phenyl ring. | google.com |
| Tubular reactor | Can enhance reaction rate and efficiency, reducing byproducts. | researchgate.net |
N-α-Boc Protection of Amino Functionalities: Principles and Modern Techniques
The protection of the α-amino group is a fundamental step in peptide synthesis to prevent its unintended reaction during subsequent coupling steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. numberanalytics.commasterorganicchemistry.com The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorganic-chemistry.org This reaction can be performed under both aqueous and anhydrous conditions. organic-chemistry.org
Modern techniques for N-α-Boc protection aim for high efficiency, chemoselectivity, and mild reaction conditions. For instance, the use of catalysts like iodine or perchloric acid adsorbed on silica (B1680970) gel can facilitate the reaction under solvent-free conditions at room temperature. organic-chemistry.org Another approach involves using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which allows for efficient and chemoselective mono-N-Boc protection of amines. organic-chemistry.org The Boc group is stable to most nucleophiles and bases, allowing for orthogonal protection strategies with other protecting groups like Fmoc, which is base-labile. organic-chemistry.org The Boc group itself is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com
| Reagent/Catalyst | Conditions | Advantages | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) and base | Aqueous or anhydrous | Standard and widely used method. | numberanalytics.comorganic-chemistry.org |
| Iodine | Solvent-free, ambient temperature | Efficient and practical for various amines. | organic-chemistry.org |
| Perchloric acid on silica gel (HClO₄–SiO₂) | Solvent-free, room temperature | Highly efficient, inexpensive, and reusable catalyst. | organic-chemistry.org |
| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Solvent and catalyst | Simple, efficient, chemoselective, and recyclable catalyst. | organic-chemistry.org |
Enantiomeric Purity and Racemization Prevention in Synthetic Pathways
Maintaining the enantiomeric purity of D-phenylalanine derivatives throughout the synthesis is paramount, as the biological activity of peptides is often dependent on the specific stereochemistry of their constituent amino acids. researchgate.netnih.gov Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant risk during chemical synthesis, particularly during the activation of the carboxylic acid for peptide coupling. nih.govwiley-vch.de
Several strategies are employed to prevent racemization. The use of mild coupling reagents and carefully controlled reaction conditions, such as low temperatures, can minimize the risk. nih.gov For example, using n-propanephosphonic acid anhydride (B1165640) (T3P) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0°C has been shown to result in a low degree of racemization. nih.gov Furthermore, analytical techniques like capillary electrophoresis and chiral high-performance liquid chromatography (HPLC) are essential for verifying the enantiomeric purity of both the starting materials and the final products. researchgate.netnih.gov These methods can detect even small amounts of the undesired enantiomer, ensuring the high stereochemical quality of the synthesized peptide. nih.gov The use of chiral phase transfer catalysts in the asymmetric synthesis of phenylalanine derivatives has also been explored to achieve high enantioselectivity. nih.govacs.org
Derivatization Reactions of the Nitro Group and Phenylalanine Scaffold
The nitro group of this compound serves as a versatile functional handle for further chemical modifications. These transformations expand the utility of this amino acid derivative in creating diverse molecular structures.
Reduction of the Nitro Group to Amino Functionality: Formation of Boc-4-amino-D-phenylalanine
A key transformation of this compound is the reduction of the aromatic nitro group to an amino group, yielding Boc-4-amino-D-phenylalanine. This reaction is commonly achieved through catalytic hydrogenation. A widely used catalyst for this purpose is palladium on carbon (Pd/C) in the presence of a hydrogen source. gla.ac.uk The reaction is typically carried out in a solvent such as ethanol. tandfonline.com
Alternative and milder reduction methods have also been developed. For instance, a nickel boride catalyst, prepared in situ from nickel(II) chloride and sodium borohydride, can effectively reduce nitroarenes and is compatible with Boc protection. organic-chemistry.org Mechanochemical methods, using a catalyst and a hydrogen donor under ball-milling conditions, have also been shown to be effective for the reduction of aromatic nitro compounds while preserving protecting groups like Boc and Fmoc. mdpi.com The resulting Boc-4-amino-D-phenylalanine is a valuable intermediate for further functionalization. rsc.org
| Reagent/Catalyst | Conditions | Key Features | Reference |
| 10% Palladium on carbon (Pd/C), H₂ | Methanol (B129727) | Standard catalytic hydrogenation. | gla.ac.uk |
| 10% Palladium on carbon (Pd/C), Hydrazine | Ethanol, 50°C | Alternative hydrogen source for reduction. | nih.gov |
| Nickel boride (from NiCl₂ and NaBH₄) | - | Facile reduction of nitroarenes, compatible with Boc protection. | organic-chemistry.org |
| Mechanochemical reduction | Ball-milling | Efficient reduction while preserving protecting groups. | mdpi.com |
Post-reduction Functionalization of the Aromatic Amino Group
The newly formed aromatic amino group in Boc-4-amino-D-phenylalanine opens up a plethora of possibilities for further chemical modifications. This amino group can be functionalized to introduce a wide range of substituents, thereby creating diverse phenylalanine derivatives for incorporation into peptides or other molecules.
For example, the amino group can be acylated to form amides, or it can be converted into a diazonium salt, which can then undergo various nucleophilic substitution reactions. rsc.org This allows for the introduction of different functional groups onto the phenyl ring. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, can be employed on related iodo-phenylalanine derivatives to form carbon-carbon bonds, introducing aryl or vinyl groups at the para-position. researchgate.net These post-reduction functionalization strategies significantly enhance the molecular diversity that can be achieved from this compound, enabling the synthesis of peptides with tailored properties for various applications in drug discovery and chemical biology. ntu.ac.uk
This compound is a pivotal derivative of the amino acid phenylalanine, distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a nitro group on the phenyl ring. chemimpex.com This compound serves as a versatile building block in the synthesis of peptides and other complex organic molecules. chemimpex.com The Boc group provides stability and facilitates controlled reactions, while the nitro group offers a site for further chemical modifications. chemimpex.com
Chemical Transformations of the Amino Group
The amino group of this compound, protected by the Boc moiety, is central to many of its synthetic applications. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine for subsequent reactions. nih.govresearchgate.net This deprotection step is fundamental in peptide synthesis, allowing for the sequential addition of amino acid residues.
The formation of amide bonds is a cornerstone of peptide chemistry. This compound can be readily converted into a variety of carboxamide derivatives. Standard coupling reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), are employed to facilitate the reaction between the carboxylic acid of this compound and an amine. researchgate.net This methodology has been utilized to synthesize a series of benzothiazole (B30560) amide derivatives. researchgate.net Another effective coupling agent is n-propanephosphonic acid anhydride (T3P®), which can be used in solvents like ethyl acetate to form amide bonds. nih.govmdpi.com
A study on the synthesis of phenylalanine amides with potential activity against Mycobacterium abscessus employed T3P® for the initial amide bond formation. nih.gov The process involved reacting Boc-protected (R)-phenylalanine derivatives with various anilines. nih.gov To mitigate the risk of racemization, which can be a concern during the activation of the carboxylic acid, specific conditions such as using a mixture of ethyl acetate and pyridine at low temperatures have been shown to be effective. nih.gov
The synthesis of novel benzothiazole amide derivatives also highlights the utility of Boc-4-nitro-L-phenylalanine in amidation reactions. researchgate.net In this work, HATU was used as the coupling reagent, and the resulting products were purified through a simple acid-base work-up. researchgate.net
Table 1: Examples of Amidation Reactions with this compound
| Amine Reactant | Coupling Reagent | Product Type | Reference |
|---|---|---|---|
| Substituted anilines | T3P® | Phenylalanine amides | nih.gov |
Further derivatization of the amino group can lead to the formation of sulfonamides. While specific examples detailing the direct synthesis of sulfonamide derivatives from this compound are not extensively covered in the provided context, the general principle involves the reaction of the deprotected amine with a sulfonyl chloride. This reaction would typically follow the removal of the Boc group to expose the primary amine. The resulting sulfonamides are an important class of compounds with various biological activities.
The Boc protecting group itself is a carbamate. organic-chemistry.org While the direct formation of a carbamic chloride from this compound is not a common transformation, the Boc group can be viewed as a derivative of a carbamic acid. The chemistry of the Boc group is primarily centered on its role as a protecting group that can be readily cleaved under acidic conditions. organic-chemistry.org
Modifications of the Carboxyl Group and Amide Linkages
The carboxyl group of this compound is a key site for modifications, most notably in the formation of amide bonds as discussed previously. This functionality allows for the elongation of peptide chains. For instance, in a copper-catalyzed late-stage modification of peptides, the C-terminal unprotected phenylalanine boronic acid, a derivative of phenylalanine, was shown to be well-tolerated in coupling reactions, highlighting the reactivity of the carboxyl end. chinesechemsoc.org
Modifications of the amide linkages within a peptide chain containing a 4-nitro-phenylalanine residue are also crucial. These modifications can influence the peptide's conformation and biological activity.
Chiral Amide and Schiff Base Derivative Synthesis
Boc-protected amino acids, including this compound, are precursors for the synthesis of chiral amide and Schiff base derivatives. One synthetic route involves a two-step sequence starting with the N-Boc protected amino acid, which is then reacted with a diamine, such as o-phenylenediamine, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCCI). dergipark.org.tr This yields a chiral amide derivative. dergipark.org.tr
These chiral amides can then be used to form Schiff bases through condensation with various aldehydes. dergipark.org.tr For example, chiral amide derivatives have been reacted with aromatic aldehydes to produce new Schiff base derivatives. dergipark.org.tr These compounds are of interest due to their potential biological activities. dergipark.org.trresearchgate.net
Another approach to synthesizing chiral derivatives involves the use of metal complexes of Schiff bases. mdpi.com While not directly using this compound, these methods highlight advanced strategies for creating stereochemically defined amino acid derivatives.
Advanced Synthetic Approaches Utilizing this compound
The unique properties of this compound make it a valuable component in more complex synthetic strategies, particularly in the construction of peptides and peptidomimetics.
Integration into Multi-step Peptide Synthesis Strategies
This compound is a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. chemimpex.comresearchgate.netnih.gov The Boc/benzyl strategy is a classical approach in peptide synthesis where the temporary Nα-amino group is protected by the acid-labile Boc group, and side-chain functional groups are protected by benzyl-based groups. umich.edu
The synthesis of complex peptides often involves the sequential addition of Boc-protected amino acids to a growing peptide chain. researchgate.net After each coupling step, the Boc group is removed with an acid like TFA, and the next Boc-protected amino acid is introduced. nih.govresearchgate.net This iterative process allows for the construction of peptides with a defined sequence. mdpi.com
The nitro group on the phenylalanine residue can serve as a functional handle for further modifications or can be a key feature for the biological activity of the final peptide. For example, the synthesis of auristatin peptide analogs has involved modifications to the C-terminal phenylalanine residue to enhance the properties of the resulting drug conjugates. google.com
Table 2: Key Steps in Boc-based Peptide Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Coupling | Boc-amino acid, Coupling reagent (e.g., HATU, T3P®) | Formation of the peptide bond | nih.govresearchgate.netmdpi.com |
| Deprotection | Trifluoroacetic acid (TFA) | Removal of the Boc protecting group | nih.govresearchgate.net |
Advanced Synthetic Approaches Utilizing this compound
Radiosynthesis of Analogs for Biomedical Applications
The development of radiolabeled amino acids as tracers for Positron Emission Tomography (PET) is a significant area of research in medical imaging, particularly for oncology and neurology. While direct information on the radiosynthesis of analogs specifically from this compound is not extensively detailed in public literature, the principles of radiolabeling aromatic amino acids, including those with nitro groups, are well-established. These methods provide a framework for how analogs of 4-nitrophenylalanine could be synthesized for biomedical applications.
The presence of a nitro group on the aromatic ring of phenylalanine is significant for radiosynthesis. Nitroaromatics are activated towards nucleophilic aromatic substitution (SNAr) reactions, which can be exploited for the introduction of fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide. Preliminary studies have shown that isotopic substitution on nitroaromatics is a viable method for radiolabeling, with reactions affording the highest yields at moderate temperatures.
A general strategy for the radiosynthesis of an [¹⁸F]-labeled 4-nitrophenylalanine analog would typically involve a multi-step process where the amino acid is protected, often as an N-Boc derivative. This protection is crucial to prevent side reactions during the radiolabeling step. The synthesis of various ¹⁸F-labeled aromatic amino acids has been successfully achieved using N-Boc protected precursors. For instance, a common approach involves the use of stannylated precursors for copper-mediated radiofluorodestannylation. While this is effective for many aromatic amino acids, for a nitro-substituted compound, direct nucleophilic substitution of a leaving group (like a halogen or a trimethylammonium group) activated by the nitro group is a more conventional route.
The general workflow for preparing a radiolabeled nitrophenylalanine analog for PET imaging can be outlined as follows:
Precursor Synthesis : Synthesis of a suitable precursor, which would be an N-Boc-4-nitrophenylalanine derivative with a leaving group at a position targeted for radiofluorination.
Radiofluorination : The reaction of the precursor with nucleophilic [¹⁸F]fluoride. The electron-withdrawing nitro group facilitates this substitution.
Deprotection : Removal of the Boc protecting group, typically under acidic conditions, to yield the final radiolabeled amino acid analog.
Purification : The final product must be rigorously purified, usually via High-Performance Liquid Chromatography (HPLC), to ensure it is suitable for biomedical use.
Such radiolabeled nitrophenylalanine analogs have potential as PET imaging agents, for example, in probing enzyme activity or cellular uptake via amino acid transporters. The 4-nitrophenylalanine structure itself is mentioned in the context of developing substrate-based PET imaging agents.
Exploration of Biosynthetic Pathway for Para-nitro-L-phenylalanine
The chemical synthesis of para-nitro-L-phenylalanine (pN-Phe) often involves harsh conditions that are not environmentally friendly. researchgate.netbiorxiv.org As a result, significant research has been directed towards developing a de novo biosynthetic pathway for pN-Phe in microbial hosts like Escherichia coli. biorxiv.orgCurrent time information in Bangalore, IN.researchgate.net This approach offers a greener alternative and allows for the production of pN-Phe from simple carbon sources like glucose. Current time information in Bangalore, IN.researchgate.net
The engineered biosynthetic pathway in E. coli begins with chorismate, a key intermediate in the native aromatic amino acid biosynthesis pathway. google.com To increase the carbon flux towards chorismate, a feedback-resistant variant of the E. coli AroG protein (AroG*), which catalyzes the first step of this pathway, is often overexpressed. google.com
From chorismate, a set of heterologous enzymes is introduced to convert it to pN-Phe. The pathway can proceed through two main routes involving the intermediate para-amino-L-phenylalanine (pA-Phe): google.com
Route 1 : Chorismate is converted to para-aminophenylpyruvate (pA-Pyr) through the action of three enzymes, commonly the papA, papB, and papC gene products from Streptomyces venezuelae. google.combiorxiv.org pA-Pyr is then oxidized to para-nitrophenylpyruvate (pN-Pyr) by an N-oxygenase. Finally, native E. coli aminotransferases convert pN-Pyr to the final product, pN-Phe. google.com
Route 2 : Alternatively, pA-Pyr can first be converted to pA-Phe by native aminotransferases. google.com Subsequently, an N-oxygenase acts on pA-Phe to produce pN-Phe. google.com
A critical step in this pathway is the N-oxygenation reaction. Researchers have screened various natural diiron monooxygenases for their ability to catalyze the oxidation of the amino group of either pA-Pyr or pA-Phe. Current time information in Bangalore, IN.researchgate.netbiorxiv.org An N-oxygenase from the obafluorin (B1677078) biosynthesis pathway in Pseudomonas fluorescens, known as ObaC (or ObiL), and other N-oxygenases like NO16 have been identified as effective catalysts for this transformation. biorxiv.orgkunjapurlab.org The use of an N-oxygenase represents a key innovation in the de novo synthesis of a nitroaromatic compound. biorxiv.orgCurrent time information in Bangalore, IN.
Through optimization of the host strain, plasmid constructs, and culture media, researchers have significantly improved the production of pN-Phe. Current time information in Bangalore, IN.researchgate.net In shake-flask experiments using rich defined media, final titers of pN-Phe have reached up to 819 µM. biorxiv.orgCurrent time information in Bangalore, IN.researchgate.net This biosynthetic platform not only provides a sustainable method for producing pN-Phe but also lays the groundwork for the biosynthesis of other nitroaromatic chemicals and their applications, such as incorporation into proteins through genetic code expansion. biorxiv.orgCurrent time information in Bangalore, IN.kunjapurlab.org
**Table 1: Key Enzymes in the De Novo Biosynthesis of para-nitro-L-phenylalanine (pN-Phe) in *E. coli***
Table 2: Compound Names Mentioned in the Article
Applications in Advanced Peptide Chemistry and Bioconjugation Research
Role in Solid-Phase and Solution-Phase Peptide Synthesis
Boc-4-nitro-D-phenylalanine is a key building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. sigmaaldrich.comchemicalbook.com The Boc group provides protection for the α-amino group, preventing unwanted reactions during the coupling of amino acids.
Orthogonal Protection Strategies for Complex Peptide Assembly
In the synthesis of complex peptides, such as those with multiple branches or cyclic structures, orthogonal protection strategies are essential. biosynth.comcsic.es This approach involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and modification of specific sites on the peptide chain. biosynth.comsigmaaldrich.com
The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). organic-chemistry.org This is in contrast to the base-labile Fmoc group, which is removed by a base such as piperidine. biosynth.comnih.gov The use of a Boc/Bn (benzyl) combination is considered quasi-orthogonal, as both are removed by acid, but at different strengths. biosynth.com This orthogonality allows for the selective removal of one group while the other remains intact, a critical feature for synthesizing complex peptide architectures. biosynth.comorganic-chemistry.org The nitro group on the phenylalanine ring is stable to the acidic conditions used to cleave the Boc group, ensuring its integrity throughout the synthesis.
The stability of various protecting groups under different cleavage conditions is crucial for a successful orthogonal strategy. For instance, the S-Acm protecting group for cysteine is unstable in TFA solution at 40°C, while the S-Mob group remains stable under these conditions. nih.gov This differential stability allows for selective deprotection.
Selective Incorporation of Non-Canonical Amino Acid Residues
This compound is a non-canonical amino acid, meaning it is not one of the 20 common proteinogenic amino acids. rsc.org The incorporation of such residues into peptides can confer unique properties, such as enhanced stability, increased biological activity, or novel functionalities. beilstein-journals.org The use of Boc-protected non-canonical amino acids allows for their precise and selective placement within a peptide sequence. chemimpex.com
The process often involves expanding the genetic code to include novel non-canonical amino acids during protein translation. The nitro group of this compound provides an additional reactive handle that can be further modified. chemimpex.comchemimpex.com For example, the nitro group can be reduced to an amine, which can then be used for bioconjugation or to introduce other functional groups. nih.gov This versatility makes it a valuable tool for creating peptides with tailored properties. chemimpex.com
Influence on Peptide Yields and Purity Profiles
Factors such as the coupling reagents and reaction conditions also play a critical role. For example, in one study, coupling Boc-3-nitro-D-phenylalanine with glycine (B1666218) using DEPBT resulted in a dipeptide yield of 85%. The purity of the starting materials, including the Boc-protected amino acid, is also paramount for achieving a high-purity final product. nih.gov
Engineering of Bioactive Peptides and Peptide Mimetics
The unique properties of this compound make it a valuable tool in the design and engineering of bioactive peptides and peptidomimetics. chemimpex.comchemimpex.com
Design Principles for Peptides with Targeted Biological Activities
The incorporation of non-canonical amino acids like 4-nitro-D-phenylalanine is a key strategy in designing peptides with specific biological activities. chemimpex.com The nitro group can alter the electronic properties of the peptide, potentially enhancing its binding affinity to a biological target. Furthermore, the D-configuration of the amino acid can increase the peptide's resistance to proteolytic degradation, thereby extending its half-life in biological systems.
By strategically placing this compound within a peptide sequence, researchers can create compounds with improved efficacy and selectivity for their intended targets. chemimpex.com The ability to introduce specific functional groups through the nitro moiety further expands the possibilities for designing peptides with novel therapeutic properties. chemimpex.comchemimpex.com
Development of Peptide-Based Enzyme Inhibitors
Peptide-based enzyme inhibitors are an important class of therapeutic agents. chemimpex.com The incorporation of non-canonical amino acids like 4-nitro-D-phenylalanine can be a powerful strategy in the development of potent and selective enzyme inhibitors. beilstein-journals.orgchemimpex.com
The nitro group can participate in specific interactions within the active site of an enzyme, leading to enhanced inhibitory activity. For example, the replacement of a hydroxyl group with a nitro group in a peptide analog was shown to disrupt an intramolecular hydrogen bond, altering the peptide's conformation and potentially its inhibitory potency. nih.gov In another instance, Nα-tert-butoxycarbonyl-p-cyano-D,L-phenylalanine-tert-butylester was used in the synthesis of arginase inhibitors. nih.gov The unique structural and electronic features of this compound make it a valuable building block for designing novel and effective peptide-based enzyme inhibitors. chemimpex.com
Modulators of Receptor Ligand Interactions
The specific stereochemistry and the presence of the nitro group in this compound make it a valuable component in the design of peptidomimetics that can modulate the interaction between receptors and their natural ligands. The D-amino acid configuration can enhance the metabolic stability of peptides, making them more resistant to enzymatic degradation, a crucial aspect for therapeutic applications. mdpi.com The electron-withdrawing nature of the nitro group can influence the electronic properties of the phenyl ring, potentially altering binding affinities and specificities to receptor surfaces.
Research in this area often involves the synthesis of peptide analogs where a natural amino acid is replaced by this compound. These analogs are then studied for their ability to bind to specific receptors and either mimic (agonist) or block (antagonist) the action of the endogenous ligand. For instance, in the context of G-protein coupled receptors (GPCRs), which are a large family of receptors involved in numerous physiological processes, synthetic peptides containing modified amino acids are used to probe the structural requirements for ligand binding and receptor activation. oup.comacs.org The introduction of a D-amino acid like 4-nitro-D-phenylalanine can also induce specific conformational constraints in the peptide backbone, which can be advantageous for receptor selectivity. nih.gov
Detailed studies on receptor-ligand interactions often employ techniques such as competitive binding assays and functional assays to determine the potency and efficacy of the synthetic peptides. The data gathered from these studies helps in understanding the molecular determinants of receptor binding and can guide the rational design of new therapeutic agents. oup.comacs.org
| Study Area | Key Feature of this compound | Investigated Outcome |
| GPCR Ligand Design | D-amino acid configuration | Enhanced metabolic stability and receptor affinity |
| Peptide-based Agonists/Antagonists | Nitro group substitution | Altered electronic properties for modified binding |
| Conformational Studies | Induction of specific backbone turns | Increased receptor selectivity |
Bioconjugation Methodologies Employing this compound Scaffolds
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This compound serves as a valuable building block in this field due to its protected amino group and the reactive potential of the nitro group. chemimpex.com
The Boc-protected amino group of this compound allows for its controlled incorporation into a peptide sequence or other molecular scaffold. chemimpex.com Following its incorporation, the nitro group on the phenyl ring can be chemically reduced to an amine. This newly formed amino group can then serve as a chemical handle for attaching the entire scaffold to a variety of surfaces, such as nanoparticles, microarrays, or other polymers. This is a common strategy for creating functionalized biomaterials. chemimpex.com
For example, a peptide containing a 4-amino-D-phenylalanine residue (derived from the reduction of the nitro group) can be covalently linked to a surface that has been activated with a carboxyl group-containing linker, forming a stable amide bond. This methodology is employed in the development of biosensors, where the attached peptide can specifically capture a target protein from a complex biological sample.
| Surface Type | Linkage Chemistry | Application |
| Gold Nanoparticles | Amine-thiol coupling | Biosensing, Drug Delivery |
| Glass Slides | Amine-epoxy or Amine-aldehyde coupling | Microarrays for protein binding assays |
| Polymer Scaffolds | Amide bond formation | Tissue engineering, functional biomaterials |
In the field of drug delivery, this compound is utilized to create more effective and targeted therapeutic systems. chemimpex.com One strategy involves incorporating this amino acid into peptide-drug conjugates (PDCs). In a PDC, a peptide that specifically targets a certain cell type (e.g., a cancer cell) is linked to a potent drug molecule. The inclusion of D-amino acids like 4-nitro-D-phenylalanine can increase the stability of the peptide in the bloodstream, allowing more of the drug to reach its target.
Furthermore, the nitro group itself can be a precursor to other functionalities. After reduction to an amine, it can be used to attach drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains. PEGylation is a common technique used to improve the solubility and circulation half-life of therapeutic molecules. The L-type amino acid transporter 1 (LAT1) is a protein that is often overexpressed in cancer cells and can transport certain amino acids, including derivatives of phenylalanine, across the cell membrane. nih.gov This provides a potential pathway for targeting drugs to cancer cells by attaching them to molecules that are recognized by LAT1. nih.gov
| Delivery System Component | Function of this compound Derivative | Desired Outcome |
| Peptide-Drug Conjugate (PDC) | Enhances stability of the targeting peptide | Increased drug concentration at the target site |
| PEGylated Peptide | Provides an attachment point for PEG chains | Improved solubility and longer circulation time |
| LAT1-Targeted Prodrug | Serves as a recognition motif for the transporter | Selective uptake of the drug by cancer cells |
Contributions to Drug Discovery and Development Research
Rational Design of Pharmaceutical Compounds
The rational design of pharmaceutical compounds is a cornerstone of modern drug discovery, aiming to create molecules with high specificity and efficacy for their biological targets. Boc-4-nitro-D-phenylalanine serves as a valuable tool in this process, facilitating the design of ligands for specific biological pathways and enabling detailed structure-activity relationship (SAR) studies.
Ligand Design for Specific Biological Pathways
This compound is instrumental in the design of ligands that can modulate specific biological pathways, which is crucial for therapeutic intervention in a variety of diseases. The presence of the Boc protecting group allows for controlled, stepwise synthesis of peptides and other complex molecules, ensuring that specific amino acid residues are incorporated at desired positions. chemimpex.com This level of control is essential when designing ligands intended to interact with the highly specific binding sites of biological targets such as enzymes and receptors.
The nitro group on the phenyl ring of the phenylalanine residue offers a site for further chemical modification, allowing for the introduction of diverse functional groups to optimize binding affinity and selectivity. This versatility enables researchers to create a library of candidate compounds for screening against a particular biological target. The ability to systematically alter the chemical structure of a ligand and observe the corresponding changes in its biological activity is a fundamental aspect of rational drug design. This compound's utility in the synthesis of bioactive peptides is a prime example of its application in creating compounds with targeted biological activities. chemimpex.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. This compound and its derivatives are frequently employed in SAR studies to elucidate the key structural features required for a desired therapeutic effect. By systematically modifying the structure of a lead compound containing the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the pharmacophore—the essential arrangement of functional groups responsible for the compound's activity.
Exploration of Therapeutic Efficacy and Novel Agents
This compound has been a key starting material in the synthesis of novel therapeutic agents with a wide range of potential applications, including antiviral, antiproliferative, and antimicrobial activities.
Antiviral Activities: HIV-1 Capsid Inhibition Research with Phenylalanine Derivatives
A significant area of research where phenylalanine derivatives have shown promise is in the development of antiviral agents, particularly inhibitors of the HIV-1 capsid protein. The HIV-1 capsid is a crucial protein involved in multiple stages of the viral life cycle, making it an attractive target for antiretroviral therapy. nih.gov
The compound PF-74, a potent HIV-1 capsid inhibitor, features a phenylalanine core that is essential for its binding to the capsid protein. nih.gov Research in this area has involved the design and synthesis of numerous novel phenylalanine derivatives with the aim of improving antiviral potency and pharmacological properties. mdpi.comnih.gov These studies often utilize Boc-protected phenylalanine analogs, including Boc-L-phenylalanine, as starting materials for the synthesis of these complex molecules. nih.govnih.gov The structure-activity relationship studies of these derivatives have revealed that the phenylalanine core plays a critical role in maintaining antiviral activity. mdpi.com
Below is a table summarizing the anti-HIV-1 activity of some representative phenylalanine derivatives, highlighting the low micromolar inhibitory potency achieved.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| II-13c | 5.14 | >184.47 | >35.89 |
| V-25i | 2.57 | 108.54 | 42.23 |
| 13m | 4.33 | >57.74 | >13.33 |
| I-19 | 2.53 | 107.61 | 42.53 |
| PF-74 (Lead) | 0.42 | >100 | >238.10 |
EC₅₀ represents the concentration required to inhibit 50% of viral replication. CC₅₀ represents the concentration that is toxic to 50% of cells. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀. mdpi.comnih.govnih.gov
Antiproliferative Agents and L-type Amino Acid Transporter 1 (LAT1) Targeting
The L-type Amino Acid Transporter 1 (LAT1) is overexpressed in many types of cancer cells, where it facilitates the uptake of essential amino acids necessary for rapid cell growth and proliferation. This makes LAT1 a promising target for the development of novel anticancer agents. Phenylalanine and its derivatives are natural substrates for LAT1, and thus, they represent a logical starting point for the design of LAT1 inhibitors.
Boc-4-nitro-L-phenylalanine has been utilized as a starting material in the synthesis of compounds designed to target LAT1. researchgate.net The strategy involves using the phenylalanine scaffold to achieve selective uptake into cancer cells via LAT1, where an attached cytotoxic agent can then exert its effect. Alternatively, the phenylalanine derivative itself can be designed to block the transporter, thereby starving the cancer cells of essential nutrients. The development of potent and selective LAT1 inhibitors is an active area of research, with structure-based methods being employed to identify chemically diverse and potent compounds. nih.gov
Antimicrobial and Antifungal Activity Studies of Derivatives
The emergence of multidrug-resistant bacteria and fungi has created an urgent need for the development of new antimicrobial agents. Peptides containing unnatural amino acids, including derivatives of phenylalanine, are being explored as a potential source of new drugs with novel mechanisms of action. acs.org The incorporation of phenylalanine into antimicrobial peptides can enhance their selective antibacterial activity. nih.gov
Research has shown that dipeptides containing derivatives of phenylalanine exhibit antifungal activity against various pathogenic fungal strains. researchgate.net For example, a dipeptide containing (S)-α-methyl-phenylalanine showed a high inhibitory effect on the P. aurantiogriseum strain. researchgate.net While direct studies on the antimicrobial and antifungal activities of a broad series of this compound derivatives are not widely reported, the inclusion of nitrophenylalanine in the design of selective antibiotic peptides has been investigated. acs.org The unique properties of the nitro group can influence the peptide's interaction with microbial membranes, a common mechanism of action for antimicrobial peptides.
The following table presents the minimum inhibitory concentrations (MIC) of a dipeptide containing a phenylalanine derivative against various fungal strains.
| Fungal Strain | Amino Acid MIC (mg/ml) | Dipeptide MIC (mg/ml) |
| P. aurantiogriseum 12053 | 0.177 | 0.232 |
| Ulocladium botrytis 12027 | 0.177 | - |
| P. funiculosum 8258 | 0.195 | - |
| Aureobasidium pullulans 8269 | 0.195 | 0.369 |
Data adapted from a study on the antifungal activity of phenylalanine derivatives and their dipeptides. researchgate.net
Antioxidant Properties of Phenylalanine Derivatives
The family of phenylalanine derivatives, particularly those containing nitro groups, has been a subject of interest for their potential antioxidant activities. The nitro group (NO2) can be a significant feature for antioxidant activity in various compounds. researchgate.net The investigation of these properties is crucial, as oxidative stress from reactive oxygen species (ROS) is implicated in numerous diseases. medicalresearchjournal.org
Research into related compounds has shown that the presence and position of electron-donating or withdrawing groups on the aromatic ring of phenylalanine derivatives can modulate their ability to scavenge free radicals. medicalresearchjournal.org The antioxidant capacity of these molecules is often evaluated using a variety of in vitro assays. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, reducing power assays, and metal ion chelating activity tests. nih.gov For instance, studies on different nitro-benzimidazole derivatives have demonstrated good antioxidant activity, with IC50 values indicating their potency in neutralizing free radicals. researchgate.net Similarly, various diphenylpropionamide derivatives have been synthesized and tested for their ability to scavenge ABTS radicals and reduce ROS and nitric oxide production in cell-based assays. mdpi.com These studies collectively suggest that nitro-substituted phenylalanine derivatives are a promising class of compounds for further investigation as potential antioxidants. researchgate.netmdpi.com
Table 1: Antioxidant Activity of Selected Nitro Compounds and Derivatives This table presents findings from various studies on compounds structurally related to this compound, illustrating the potential for antioxidant activity within this chemical class.
| Compound Class | Assay | Result (IC50) | Reference |
| 2-substituted-5-nitro-benzimidazole derivatives | DPPH | 3.17 to 7.59 µg/mL | researchgate.net |
| 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles (Compound 3g) | Antioxidant Potential | 28.19 ± 0.2563 μM | researchgate.net |
| Ginkgo biloba cell culture extract (contains phenylalanine derivatives) | DPPH | 1.97 ± 0.06 mg/mL | nih.gov |
Research in Neurobiology: Neurotransmitter Interaction Studies
This compound serves as a valuable tool in the field of neurobiology. Specifically, it is utilized in research focused on the interactions of neurotransmitters. chemimpex.com Understanding these complex signaling pathways is fundamental to unraveling the mechanisms behind various neurological disorders. By incorporating this modified amino acid into peptides or small molecules, researchers can create probes to study the binding and function of receptors and enzymes involved in neurotransmission. This application aids in the development of targeted treatments for neurological conditions by providing detailed insights into molecular-level interactions within the nervous system. chemimpex.com
GnRH Antagonists and Agonists Development Utilizing Modified Phenylalanine Residues
Gonadotropin-releasing hormone (GnRH) plays a pivotal role in regulating the reproductive system by stimulating the release of gonadotropins. nih.govnih.gov Consequently, molecules that can modulate the GnRH receptor are of significant therapeutic interest for treating hormone-dependent diseases like prostate cancer, endometriosis, and uterine fibroids. nih.govmdpi.com
The development of both GnRH agonists and antagonists often involves the synthesis of peptide-based molecules. In this context, modified amino acids, including derivatives of phenylalanine, are critical structural components. mdpi.com The strategic substitution of natural amino acids with non-natural ones, such as those with modified phenyl rings, can enhance properties like binding affinity, stability, and duration of action. While specific research explicitly detailing the use of this compound in marketed GnRH antagonists is not prevalent, the fundamental principle involves using such modified residues to create potent and effective therapeutics. The development of orally active, non-peptide GnRH antagonists is also an area of intensive research, aiming to overcome the limitations of injectable peptide drugs. nih.govnih.gov
Preclinical Evaluation and Mechanism of Action Investigations
Before any compound can be considered for therapeutic use, it must undergo rigorous preclinical evaluation. This stage involves detailed studies to determine its biological effects and understand its mechanism of action at a molecular level.
In Vitro Biological Activity Assessments
In vitro assays are fundamental to the initial screening and characterization of a compound's biological activity. For molecules like this compound and its derivatives, these assessments can cover a wide spectrum of potential effects. The nitro group is recognized as an important scaffold in medicinal chemistry, contributing to a diverse range of biological activities, including antibacterial, anti-inflammatory, and antineoplastic properties. mdpi.comnih.gov
For example, research on nitro benzamide (B126) derivatives involved screening for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines, a key indicator of anti-inflammatory potential. researchgate.net In such studies, compounds are tested across a range of concentrations to determine their dose-dependency and calculate the half-maximal inhibitory concentration (IC50), a measure of potency. researchgate.net Other in vitro studies have evaluated nitro-containing compounds for their anti-glycation activity, which is relevant to the complications of diabetes. researchgate.net
Table 2: Examples of In Vitro Biological Activity for Nitro-Containing Compounds This table showcases the results from in vitro assessments of various nitro compounds, demonstrating the methodologies used to evaluate the biological potential of molecules like this compound.
| Compound/Derivative | Biological Activity Assessed | Cell Line / Method | Key Finding (IC50) | Reference |
| Nitro Benzamide (Compound 5) | Anti-inflammatory (NO Inhibition) | RAW 264.7 macrophages | 3.7 µM | researchgate.net |
| Nitro Benzamide (Compound 6) | Anti-inflammatory (NO Inhibition) | RAW 264.7 macrophages | 5.3 µM | researchgate.net |
| Nitrovanillin Analogue (4f) | Anti-glycation | N/A | 95.0 ± 0.7 µM | researchgate.net |
| Nitrovanillin Analogue (4a) | Anti-glycation | N/A | 121 ± 1.0 µM | researchgate.net |
Molecular Docking and Simulation Studies of Ligand-Protein Interactions
To understand how a compound exerts its biological effect, researchers often turn to computational methods like molecular docking and simulation. These techniques provide a detailed view of the interactions between a small molecule (ligand), such as a derivative of this compound, and its biological target, typically a protein or enzyme. researchgate.netnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov For instance, docking studies on nitro benzamide derivatives with the enzyme inducible nitric oxide synthase (iNOS) revealed that the number and orientation of the nitro groups were crucial for efficient binding. researchgate.net Such analyses can explain why certain compounds are more potent than others. Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of a series of compounds with their biological activity, guiding the design of new, more effective molecules. nih.gov These computational approaches are invaluable for rational drug design and for elucidating the mechanism of action at a molecular level. researchgate.net
Analytical Methodologies and Stereochemical Characterization
Chiral Analysis of Amino Acid Enantiomers
The separation and quantification of amino acid enantiomers are critical for understanding their distinct biological roles. For Boc-4-nitro-D-phenylalanine, determining its enantiomeric purity is essential.
Pre-column Derivatization Strategies for High-Performance Liquid Chromatography Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing amino acids. sci-hub.box However, many amino acids lack a strong chromophore, making their detection difficult. Pre-column derivatization addresses this by reacting the amino acid with a reagent to form a derivative that is more easily detectable, typically by UV or fluorescence detectors. sci-hub.boxshimadzu.comacademicjournals.org This process involves converting the analyte into a more suitable form for separation and detection before it enters the HPLC column. shimadzu.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with amino acids at room temperature. shimadzu.com The choice of derivatizing agent and reaction conditions are crucial for achieving optimal separation and sensitivity. sci-hub.box Automated pre-column derivatization systems can enhance reproducibility and reduce analysis time compared to manual methods. shimadzu.comacademicjournals.org
Application of (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) as a Chiral Derivatizing Agent
To separate enantiomers like D- and L-phenylalanine derivatives, a chiral derivatizing agent (CDA) is employed. (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, also known as S-NIFE, is a notable CDA used for the analysis of amino acids by HPLC. caymanchem.comscbt.com S-NIFE reacts with the amino group of the target molecule to form diastereomers. nih.govresearchgate.net These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column. tandfonline.comscispace.com
The reaction with S-NIFE typically occurs under basic conditions. mdpi.com This CDA has been successfully utilized for the enantioseparation of various amino acids, including non-proteinogenic and secondary amino acids. tandfonline.comnih.gov The resulting diastereomeric derivatives are then analyzed, often using gradient elution in a reversed-phase HPLC system. tandfonline.com Studies have shown that S-NIFE can provide high detection sensitivity, which is crucial when analyzing trace amounts of specific enantiomers. nih.govmdpi.com For instance, S-NIFE has been effectively used to separate the stereoisomers of β-methoxytyrosine. nih.gov
The general elution order observed is that the (S)-NIFE derivatized L-amino acids elute before the (S)-NIFE derivatized D-amino acids. researchgate.net This predictable elution pattern aids in the identification of the enantiomers.
Method Optimization for Resolution and Sensitivity in Enantioseparation
Achieving optimal separation (resolution) and detection (sensitivity) is paramount in chiral analysis. Several factors can be adjusted to optimize the HPLC method for the enantioseparation of derivatized amino acids. researchgate.net
Key Optimization Parameters:
Mobile Phase Composition: The ratio of organic solvent (like acetonitrile (B52724) or methanol) to the aqueous buffer significantly impacts the retention times and resolution of the diastereomers. researchgate.netd-nb.info For many N-t-Boc-amino acids, optimal resolution is found with mobile phases containing 5-10% acetonitrile. researchgate.net
pH of the Mobile Phase: The pH of the buffer can affect the ionization state of the analytes and the stationary phase, thereby influencing retention and selectivity. Higher pH values have been shown to shorten retention times and improve resolution for some N-t-Boc-amino acids. researchgate.net
Column Type: The choice of the stationary phase (e.g., C18) and column dimensions plays a critical role in the separation efficiency. researchgate.net
Detection Wavelength: The UV detector wavelength should be set to the absorbance maximum of the derivative to ensure the highest sensitivity. For S-NIFE derivatives, detection is often performed at 205 nm. nih.gov
Flow Rate: Adjusting the flow rate of the mobile phase can influence the analysis time and the peak shapes. d-nb.info
Method validation is also a crucial step to ensure the robustness and reliability of the analytical procedure for routine analysis. scispace.comnih.gov
Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization
Beyond chiral analysis, a combination of spectroscopic and chromatographic techniques is essential to confirm the chemical structure and molecular integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.netd-nb.info Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
Expected NMR Spectral Data for this compound:
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
| ¹H NMR | ~1.4 | Protons of the tert-butyl (Boc) group |
| ¹H NMR | ~3.1-3.3 | Methylene protons (CH₂) adjacent to the aromatic ring |
| ¹H NMR | ~4.4 | Methine proton (α-CH) |
| ¹H NMR | ~7.5-8.2 | Protons of the nitro-substituted aromatic ring |
| ¹³C NMR | ~28 | Methyl carbons of the Boc group |
| ¹³C NMR | ~80 | Quaternary carbon of the Boc group |
| ¹³C NMR | ~155 | Carbonyl carbon of the Boc group |
This table presents generalized expected chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
The characteristic signals for the Boc protecting group and the protons on the nitrophenyl ring are key identifiers in the NMR spectrum.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. ucdavis.edu Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of protected amino acids. niscpr.res.in
For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition by providing a highly accurate mass measurement. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the addition of a proton to its molecular weight (310.30 g/mol ). nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for assessing the purity and determining the enantiomeric excess of this compound. chemimpex.comchemimpex.com The technique's high resolution and sensitivity allow for the separation and quantification of the main compound from any impurities or its corresponding L-enantiomer.
Purity Determination:
For assessing chemical purity, reversed-phase HPLC (RP-HPLC) is commonly utilized. This method separates compounds based on their hydrophobicity. While specific conditions can vary, a typical setup for a related compound, Boc-3-nitro-D-phenylalanine, involves a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small percentage of an additive like trifluoroacetic acid (TFA) to improve peak shape, is employed. UV detection is well-suited for this compound due to the presence of the nitro-substituted phenyl ring, which is a strong chromophore, with detection wavelengths typically set around 254 nm. Commercial suppliers often guarantee a purity of ≥99% as determined by HPLC. chemimpex.comchemimpex.com
Enantiomeric Excess Determination:
Ensuring the stereochemical purity, or enantiomeric excess (ee), is critical. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the D- and L-enantiomers. The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the CSP.
For Boc-protected amino acids, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are effective. scielo.brresearchgate.net For instance, a Chiralpak IA column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been used for the separation of related chiral phenylalanine derivatives. mdpi.com In such cases, a normal-phase mobile system, like a mixture of n-hexane and isopropanol, is often used. mdpi.com The significant differences in interaction energy between the D- and L-enantiomers with the CSP result in different retention times, allowing for their separation and quantification. A study on a derivative of 4-nitrophenylalanine reported achieving a 95% enantiomeric excess, demonstrating the efficacy of this method. mdpi.com
| Parameter | Purity Determination (Reversed-Phase) | Enantiomeric Excess Determination (Chiral) |
|---|---|---|
| Column Type | C18 Reversed-Phase | Chiral Stationary Phase (e.g., Chiralpak IA) mdpi.com |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA (Gradient) | n-Hexane / Isopropanol (e.g., 94:6 v/v) mdpi.com |
| Flow Rate | Typically 0.5 - 1.0 mL/min | Typically 0.5 mL/min mdpi.com |
| Detection | UV at ~254 nm | UV at various wavelengths |
| Purpose | Quantify chemical impurities | Determine the ratio of D- and L-enantiomers |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis or deprotection of this compound. nih.govrsc.orgsigmaaldrich.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture.
The principle of TLC involves spotting the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing it in a sealed chamber with a suitable mobile phase (eluent). sigmaaldrich.com The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. This differential migration results in the separation of the components, which can be visualized under UV light (due to the UV-active phenyl ring) or by using a chemical stain.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For a given solvent system, each compound has a characteristic Rf value. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can quickly determine if the reaction is complete. For instance, in a synthesis, the disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
While a universal solvent system does not exist, mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) are common for Boc-protected amino acids. rsc.orgsigmaaldrich.com For acidic compounds like this compound, adding a small amount of acetic acid to the eluent can prevent streaking and improve the spot shape. sigmaaldrich.comrsc.org One reported Rf value for a closely related compound was 0.40, though the specific solvent system "RFAW" was not fully detailed. sci-hub.se Another system used for monitoring a reaction involving a similar compound was a mixture of DCM, methanol, and acetic acid (89:10:1). rsc.org
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel Plate (typically with UV254 indicator) |
| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents (e.g., Dichloromethane:Methanol:Acetic Acid, 89:10:1) rsc.org |
| Visualization | UV light (254 nm), chemical stains (e.g., ninhydrin (B49086) for free amines after deprotection) |
| Application | Qualitative monitoring of reaction progress by observing the appearance/disappearance of spots corresponding to products/reactants. nih.govrsc.org |
Advanced Research Directions and Future Perspectives
Development of Novel Boc-4-nitro-D-phenylalanine Based Scaffolds for Chemical Biology
The strategic placement of the nitro group on the D-phenylalanine scaffold makes this compound an invaluable tool for developing novel chemical biology probes. The nitro moiety can be readily reduced to an amine, providing a chemical handle for the attachment of reporter tags such as fluorophores or biotin. This functionality is crucial for creating activity-based protein profiling (ABPP) probes. These probes can be used to identify and characterize the activity of specific enzymes within complex biological systems. For instance, derivatives of this compound could be designed to target specific proteases or other enzymes, allowing researchers to study their roles in health and disease.
Furthermore, the incorporation of this non-canonical amino acid into peptides allows for the generation of sophisticated molecular probes. These probes can be used to investigate protein-protein interactions, enzyme mechanisms, and other fundamental biological processes. lookchem.com The ability to introduce a specific functional group at a defined position within a peptide sequence is a powerful strategy for dissecting complex biological pathways. chemimpex.com
Expanding the Scope of Biological Applications and Therapeutic Modalities
This compound is a key building block in the synthesis of bioactive peptides for a wide range of therapeutic applications. chemimpex.com The presence of the D-amino acid confers resistance to proteolytic degradation, enhancing the in vivo stability and bioavailability of peptide-based drugs. This is a critical attribute for developing effective therapeutics.
The nitro group offers a site for further chemical modification, allowing for the creation of diverse peptide libraries with a wide array of functionalities. This versatility is being harnessed to develop novel antimicrobial peptides, which are a promising class of therapeutics to combat antibiotic-resistant bacteria. Additionally, this compound is utilized in the design of peptide-based drugs for treating a variety of conditions, including cancer, viral infections, and metabolic disorders. nih.gov The ability to fine-tune the properties of peptides by incorporating unnatural amino acids like this compound is a key driver of innovation in modern drug discovery. chemimpex.comchemimpex.com
| Therapeutic Area | Application of this compound |
| Antimicrobials | Synthesis of proteolytically stable antimicrobial peptides. |
| Antivirals | Development of peptide-based inhibitors of viral replication. nih.gov |
| Oncology | Creation of targeted peptides for cancer therapy. |
| Metabolic Diseases | Design of peptide drugs for conditions like diabetes. |
Advancements in Asymmetric Synthesis and Derivatization Techniques
The efficient and stereoselective synthesis of this compound and its derivatives is crucial for its widespread application. Researchers are continuously developing novel asymmetric synthesis methodologies to improve yields and enantiomeric purity. acs.orgmdpi.com Techniques such as asymmetric hydrogenation and phase-transfer catalysis are being refined to provide more efficient routes to this important chiral building block. acs.orgmdpi.com
Furthermore, innovative derivatization strategies are expanding the chemical space accessible from this compound. The nitro group can be transformed into a variety of other functional groups, including amines, hydroxylamines, and diazo compounds, each offering unique opportunities for further chemical manipulation. tandfonline.com These advancements are critical for creating a diverse range of molecular tools and therapeutic candidates.
Integration with Computational Chemistry and Artificial Intelligence for De Novo Drug Design
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery, and this compound is poised to play a significant role in this new era. nih.govrsc.org Molecular modeling and docking studies can predict how peptides containing this amino acid will interact with their biological targets, guiding the design of more potent and selective drugs. nih.gov
Machine learning algorithms can be trained on large datasets of peptide sequences and their corresponding biological activities to identify patterns and predict the properties of novel peptide designs. nih.govrsc.org This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. The unique properties of this compound, such as its conformational preferences and electronic characteristics, can be incorporated into these computational models to enhance their predictive power.
Potential in Materials Science: Self-Assembly Phenomena of Phenylalanine Derivatives
Beyond its applications in the life sciences, derivatives of phenylalanine are gaining attention in the field of materials science due to their ability to self-assemble into well-ordered nanostructures. nih.govpreprints.org The interplay of hydrogen bonding, π-π stacking, and hydrophobic interactions can drive the formation of nanotubes, nanofibers, and hydrogels from simple peptide building blocks. nih.govchinesechemsoc.orgrsc.org
Q & A
Q. What methodologies optimize the nitro group’s role in photoaffinity labeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
